(2-Aminoethyl)carbamic acid

Descripción general

Descripción

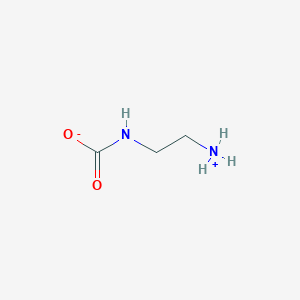

(2-Aminoethyl)carbamic acid, also known as N-(2-aminoethyl)carbamic acid, is an organic compound with the molecular formula C3H8N2O2. It is a derivative of carbamic acid and contains an amino group attached to an ethyl chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Aminoethyl)carbamic acid can be synthesized through the reaction of ethylenediamine with carbon dioxide. The reaction typically involves the use of an organic solvent such as ethanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated through extraction and purification processes .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified using techniques such as crystallization or distillation .

Análisis De Reacciones Químicas

Decomposition Pathways

The compound exhibits thermal lability, decomposing reversibly into ethylenediamine and CO₂ above 250 K (−23°C) .

Factors Influencing Stability :

-

Temperature : Decomposition accelerates at elevated temperatures .

-

pH : Acidic conditions promote carbamic acid breakdown via protonation of the amine group .

Biochemical Interactions

(2-Aminoethyl)carbamic acid participates in biochemical systems, mimicking peptide bonds and influencing cellular processes:

-

Immune Modulation : Structurally related carbamates alter cytokine production and T-cell proliferation .

-

Toxicity : Carbamic acid derivatives of ethylenediamine may exhibit neurotoxic effects, as seen in β-N-methylamino-L-alanine (BMAA) analogs .

Kinetic and Thermodynamic Data

Kinetic Parameters for CO₂ Absorption (Aqueous Systems) :

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 32 kJ/mol |

| Pseudo–First-Order Rate Constant (kₒbs) | 0.5–1.2 × 10³ s⁻¹ |

Acid Dissociation Constants (pKa) :

| Group | pKa |

|---|---|

| Primary Amine (−NH₂) | 9.52 |

| Secondary Amine | 6.49 |

Thermodynamic Stability :

| Property | Value | Source |

|---|---|---|

| ΔH (Absorption) | −54 to −69 kJ/mol | |

| Reversibility | pH- and temperature-dependent |

Industrial and Environmental Relevance

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Aminoethyl)carbamic acid serves as a building block in organic synthesis. It is used in the preparation of various carbamate derivatives, which are important in medicinal chemistry and agrochemicals. The compound's ability to act as a protecting group for amines enhances its utility in synthetic pathways.

Biochemical Research

The compound is investigated for its role in biochemical pathways, particularly as a precursor for biologically active compounds. Its stability and reactivity make it suitable for studying enzyme mechanisms and metabolic pathways.

Pharmaceutical Applications

This compound has potential therapeutic applications, including:

- Drug Intermediates : It is explored as an intermediate in synthesizing pharmaceutical agents.

- Prodrugs : The compound can be utilized to modify the pharmacokinetics of drugs, enhancing their bioavailability and efficacy by delaying first-pass metabolism.

Industrial Applications

In industry, this compound is used in:

- Rubber Production : It acts as a rubber accelerator, improving the curing process.

- Chemical Manufacturing : The compound is involved in producing various chemicals, including surfactants and plasticizers.

Case Study 1: Pharmaceutical Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anti-cancer properties. The results indicated that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines, highlighting the compound's potential as a lead structure for new anti-cancer agents.

Case Study 2: Agrochemical Applications

A research article in Pest Management Science explored the use of this compound derivatives as insecticides. The study demonstrated that these derivatives had effective insecticidal activity against common agricultural pests, suggesting their application in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of (2-aminoethyl)carbamic acid involves its interaction with molecular targets through its amino and carbamic acid functional groups. These interactions can lead to the formation of stable complexes or intermediates, which can then participate in further chemical reactions. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its reactivity and biological activity .

Comparación Con Compuestos Similares

Ethylenediamine: A precursor to (2-aminoethyl)carbamic acid with similar reactivity.

Carbamic Acid: The parent compound with a simpler structure.

N-(2-Hydroxyethyl)carbamic Acid: A derivative with a hydroxyl group instead of an amino group.

Uniqueness: Its ability to participate in a wide range of chemical reactions and form stable complexes makes it valuable in various fields of research and industry .

Actividad Biológica

(2-Aminoethyl)carbamic acid, also known as a PROTAC linker, is a compound of increasing interest in the fields of medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 111-41-1

- IUPAC Name : 2-aminoethyl carbamate

This compound serves as a versatile building block in the synthesis of various biologically active molecules, particularly in the development of targeted protein degradation therapies.

The primary biological activity of this compound is attributed to its role as a PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. The following mechanisms have been identified:

- Targeted Protein Degradation : By linking a ligand for a target protein to an E3 ligase ligand, this compound facilitates the ubiquitination and subsequent degradation of specific proteins involved in disease pathways.

- Inhibition of Histone Deacetylases (HDACs) : Some derivatives of carbamic acids, including this compound, have shown potential as HDAC inhibitors, which can modify gene expression and induce apoptosis in cancer cells .

1. Cancer Therapy

The ability of this compound to act as a PROTAC linker has significant implications for cancer therapy. Research indicates that PROTACs can effectively degrade oncogenic proteins that are traditionally considered "undruggable." For instance:

- Case Study : A study demonstrated that a PROTAC utilizing this compound successfully degraded the androgen receptor in prostate cancer cells, leading to reduced cell proliferation .

2. Neurodegenerative Diseases

Research has also explored the potential application of this compound derivatives in treating neurodegenerative diseases by targeting misfolded proteins associated with conditions like Alzheimer's disease.

- Case Study : In vitro studies have shown that compounds derived from this compound can enhance the clearance of tau protein aggregates in neuronal cell models, suggesting a therapeutic avenue for Alzheimer's disease .

Safety and Toxicity

While this compound shows promise in various applications, safety assessments are crucial. The compound has been evaluated for its toxicity profile:

- Carcinogenicity : Some studies indicate that related carbamate compounds may exhibit carcinogenic properties under certain conditions; however, specific data on this compound remains limited .

- Environmental Impact : The compound's environmental risk assessment suggests low risk under typical exposure conditions, although further studies are warranted to understand its long-term effects on human health and ecosystems .

Comparative Analysis

| Property/Activity | This compound | Other Carbamate Derivatives |

|---|---|---|

| Role in PROTACs | Yes | Varies |

| HDAC Inhibition | Potential | Yes |

| Cancer Therapeutic Application | Proven | Varies |

| Neurodegenerative Disease Application | Under Investigation | Limited |

| Toxicity Profile | Low Risk | Variable |

Propiedades

IUPAC Name |

2-aminoethylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2-5-3(6)7/h5H,1-2,4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRHPCKWSXWKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059374 | |

| Record name | (2-Aminoethyl)carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [MSDSonline] | |

| Record name | (2-Aminoethyl)carbamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-58-0 | |

| Record name | N-(2-Aminoethyl)carbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminoethyl)carbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Aminoethyl)carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)carbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5823XF90GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-AMINOETHYL)CARBAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the interaction between (2-Aminoethyl)carbamic acid and the technetium(V) nitrido complex described in the research?

A1: The research paper describes the isolation and crystal structure of a technetium(V) nitrido complex that incorporates this compound in a unique state. [] The study reveals that the this compound exists in a coordinated transient state within the complex. This transient state is noteworthy as it provides insights into the reactivity and potential intermediate forms of this compound in chemical reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.